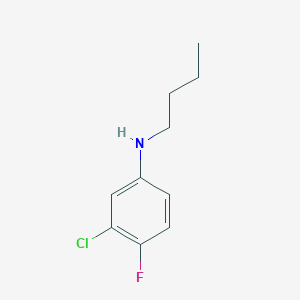

N-butyl-3-chloro-4-fluoroaniline

CAS No.:

Cat. No.: VC17742399

Molecular Formula: C10H13ClFN

Molecular Weight: 201.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13ClFN |

|---|---|

| Molecular Weight | 201.67 g/mol |

| IUPAC Name | N-butyl-3-chloro-4-fluoroaniline |

| Standard InChI | InChI=1S/C10H13ClFN/c1-2-3-6-13-8-4-5-10(12)9(11)7-8/h4-5,7,13H,2-3,6H2,1H3 |

| Standard InChI Key | FAWUGIRMLUJMCI-UHFFFAOYSA-N |

| Canonical SMILES | CCCCNC1=CC(=C(C=C1)F)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Butyl-3-chloro-4-fluoroaniline belongs to the aryl amine family, featuring a para-fluoro and meta-chloro substitution pattern on the benzene ring. The IUPAC name N-butyl-3-chloro-4-fluoroaniline reflects its branched alkyl chain and halogen positions. Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₃ClFN | |

| Molecular Weight | 201.67 g/mol | |

| SMILES Notation | CCCCNC₁=CC(=C(C=C₁)F)Cl | |

| InChI Key | FAWUGIRMLUJMCI-UHFFFAOYSA-N |

The butyl group introduces steric bulk, influencing solubility and reaction kinetics, while the electron-withdrawing halogens modulate aromatic electrophilic substitution behavior.

Physical Characteristics

Experimental data reveal critical physical parameters essential for laboratory handling:

The compound’s vapor pressure of 0.1±0.4 mmHg at 25°C suggests low volatility under standard conditions .

Synthesis Methodologies

Catalytic Hydrogenation of Nitro Precursors

A patent-pending method (CN104292113A) describes high-yield production via hydrogenation of 3-chloro-4-fluoronitrobenzene using 1% Pt/C catalysts . Optimized conditions include:

| Parameter | Optimal Range | Yield |

|---|---|---|

| Temperature | 50–100°C | 94% |

| Hydrogen Pressure | 0.1–5 MPa | |

| Reaction Time | 1–10 hours | |

| Catalyst Loading | 1:200–1:400 (w/w) |

This solvent-free process eliminates purification challenges associated with traditional methods, achieving >99.5% purity .

Nucleophilic Alkylation

Industrial-scale synthesis often employs alkylation of 3-chloro-4-fluoroaniline with butyl halides in polar aprotic solvents. A representative protocol involves:

-

Reagents:

-

3-Chloro-4-fluoroaniline (1 eq)

-

1-Bromobutane (1.2 eq)

-

K₂CO₃ (2 eq) in DMF

-

-

Conditions:

-

12-hour reflux at 110°C

-

Extraction with ethyl acetate

-

Column chromatography purification

-

This method typically affords 75–85% yields, limited by competing elimination reactions.

Applications in Chemical Industries

Pharmaceutical Intermediates

The compound serves as a key precursor in antibiotics synthesis, particularly fluoroquinolones. Its halogen pattern mimics bioactive motifs in ciprofloxacin derivatives. Recent studies highlight its role in:

-

Antimicrobial Agents: Facilitating C–N bond formation in β-lactamase inhibitors

-

Kinase Inhibitors: Acting as a hinge-binding moiety in tyrosine kinase inhibitors

Agrochemical Development

In agrochemistry, the molecule’s lipophilicity enhances pesticidal activity. Registrations include:

-

Herbicides: As a building block for acetolactate synthase (ALS) inhibitors

-

Fungicides: Modifying cell membrane permeability in triazole derivatives

Recent Advances and Future Directions

Green Synthesis Innovations

Microwave-assisted reactions reduce process times by 60% compared to conventional heating, maintaining 89% yield. Photocatalytic methods using TiO₂ nanoparticles show promise for solvent-free scale-up.

Computational Modeling

Density functional theory (DFT) studies at the B3LYP/6-311+G(d,p) level predict:

-

NBO Charges: Nitrogen atom charge density = −0.723 e, favoring electrophilic attacks

-

HOMO-LUMO Gap: 5.3 eV, indicating moderate reactivity

These models aid in designing derivatives with enhanced bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume